N-[4-({[(pyridin-4-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
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Overview
Description
N-[4-({[(pyridin-4-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a complex organic compound featuring a thiazole ring, a pyridine moiety, and a cyclopropane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(pyridin-4-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridine moiety via nucleophilic substitution. The final step involves the attachment of the cyclopropane carboxamide group under mild conditions to avoid decomposition of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(pyridin-4-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The pyridine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-[4-({[(pyridin-4-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-({[(pyridin-4-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Shares the pyridine moiety but lacks the thiazole and cyclopropane carboxamide groups.
Thiazole derivatives: Compounds like thiazole-2-carboxamide have similar thiazole rings but different substituents.
Uniqueness
N-[4-({[(pyridin-4-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is unique due to its combination of a thiazole ring, pyridine moiety, and cyclopropane carboxamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
This compound’s distinct structure and versatile reactivity make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
N-[4-[2-oxo-2-(pyridin-4-ylmethylamino)ethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-13(17-8-10-3-5-16-6-4-10)7-12-9-22-15(18-12)19-14(21)11-1-2-11/h3-6,9,11H,1-2,7-8H2,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHRASYBWYZEOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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